molecular formula C10H11FN2 B15252561 7-Fluoro-2,3-dimethyl-1H-indol-5-amine

7-Fluoro-2,3-dimethyl-1H-indol-5-amine

Cat. No.: B15252561
M. Wt: 178.21 g/mol
InChI Key: KFJCQCKWPPTKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,3-dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of fluorine and methyl groups to the indole structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dimethyl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

7-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

  • 7-Fluoroindolin-2,3-dione
  • 7-Fluoro-1H-indole-2,3-dione

Comparison: Compared to other similar compounds, 7-Fluoro-2,3-dimethyl-1H-indol-5-amine exhibits unique properties due to the presence of both fluorine and methyl groups.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

7-fluoro-2,3-dimethyl-1H-indol-5-amine

InChI

InChI=1S/C10H11FN2/c1-5-6(2)13-10-8(5)3-7(12)4-9(10)11/h3-4,13H,12H2,1-2H3

InChI Key

KFJCQCKWPPTKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.